3H-1,2,3-triazole-4-carboxylic acid hydrochloride
Description
3H-1,2,3-Triazole-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a triazole ring fused with a carboxylic acid group and a hydrochloride salt. Its molecular formula is C₃H₄ClN₃O₂, with a molecular weight of 149.54 g/mol and CAS number 2365418-30-8 . The triazole core is known for its stability and hydrogen-bonding capabilities, while the hydrochloride moiety enhances solubility in polar solvents, making it advantageous for pharmaceutical and synthetic applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2H-triazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2.ClH/c7-3(8)2-1-4-6-5-2;/h1H,(H,7,8)(H,4,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXMTPJRUSCFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazines with carboxylic acid derivatives, followed by cyclization to form the triazole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3H-1,2,3-triazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the triazole ring .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 1,2,3-triazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the potential of a specific triazole derivative as a ligand in complex formation with lanthanum(III) ions, demonstrating its ability to scavenge free radicals and suggesting mechanisms for antioxidant action . The structural features of these compounds contribute to their biological efficacy, making them suitable candidates for cancer treatment.
Immunotherapy
Recent findings have identified 4,5-disubstituted 1,2,3-triazoles as potent inhibitors of the indoleamine 2,3-dioxygenase (IDO1) enzyme. These compounds showed low nanomolar IC50 values and exhibited strong inhibitory activities in breast cancer cell lines without significant cytotoxicity . This positions them as promising agents for immunotherapeutic applications.
Antimicrobial Properties
The triazole ring system is known for its antimicrobial activity. Studies have demonstrated that triazole derivatives can effectively inhibit various bacterial and fungal strains. Their mechanism often involves interference with essential biochemical pathways in pathogens .
Materials Science
Synthesis of Functional Polymers
The unique reactivity of 1,2,3-triazoles allows them to be incorporated into polymer matrices. They serve as functional building blocks in the synthesis of smart materials with applications in drug delivery systems and biosensors. The ability to modify their chemical structure enhances the properties of these materials .
Nanomaterials
Triazole derivatives have been utilized in the development of nanomaterials due to their stability and ability to form coordination complexes with metals. These nanomaterials can be employed in catalysis and as drug carriers, leveraging the advantageous properties of the triazole scaffold .
Biochemistry
Enzyme Inhibition Studies
The role of 1,2,3-triazoles in enzyme inhibition has been extensively studied. Their ability to form stable complexes with various enzymes makes them valuable tools for biochemical research. For example, the inhibition of IDO1 by triazole compounds has implications for understanding immune responses and developing new therapies for cancer .
Photophysical Properties
Research into the photophysical behavior of triazole derivatives has revealed their potential in fluorescence applications. The stability of nanoaggregates formed by these acids contributes to their excellent optical properties in organic solvents, which can be exploited in imaging and sensing technologies .
Case Studies
Mechanism of Action
The mechanism of action of 3H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Triazole-carboxylic acid derivatives differ primarily in substituents attached to the triazole ring, which significantly influence their chemical and biological properties. Below is a comparative analysis:
Key Observations :
- Thiazolyl and methyl substituents correlate with anticancer activity, as seen in , where 5-methyl-1-(thiazol-2-yl) derivatives showed 40% inhibition in lung cancer cells .
- Hydrochloride Salts : The hydrochloride form of 3H-1,2,3-triazole-4-carboxylic acid improves aqueous solubility compared to free acids, critical for formulation in medicinal chemistry .
Physical and Chemical Properties
- Solubility: Hydrochloride salts (e.g., 3H-1,2,3-triazole-4-carboxylic acid HCl) exhibit higher water solubility than non-ionic analogs, facilitating use in aqueous reaction conditions .
- Stability : The triazole ring’s aromaticity confers thermal and oxidative stability, while electron-withdrawing groups (e.g., carboxylic acid) enhance reactivity in nucleophilic substitutions .
Biological Activity
3H-1,2,3-triazole-4-carboxylic acid hydrochloride is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazoles are characterized by their five-membered heterocyclic structure containing three nitrogen atoms, which allows them to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively documented. Research indicates that 3H-1,2,3-triazole-4-carboxylic acid and its derivatives exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
-
Inhibition of Cancer Cell Proliferation :
- A study demonstrated that triazole derivatives showed IC50 values in the low micromolar range against several cancer cell lines, including HeLa and MGC-803 cells. For instance, one derivative exhibited an IC50 of 11.57 µM against HCT-116 cells .
- The presence of electron-donating groups on the triazole ring was found to enhance anticancer activity significantly.
-
Mechanism of Action :
- Triazoles have been shown to inhibit key enzymes involved in cancer cell proliferation. For example, they can act as inhibitors of glycogen synthase kinase-3 (GSK-3) and other signaling pathways critical for tumor growth .
- The interaction with the Pregnane X receptor (PXR) has also been implicated in the modulation of drug metabolism and resistance in cancer cells .
Antimicrobial Activity
The antimicrobial properties of 3H-1,2,3-triazole derivatives are well-documented, with applications ranging from antifungal to antibacterial activities.
Key Findings
- Antifungal Activity :
- Antibacterial Activity :
Antiviral Activity
Triazoles have also emerged as promising candidates for antiviral therapy.
Research Insights
- Inhibition of Viral Replication :
- Recent studies have highlighted the ability of triazole derivatives to inhibit viral replication in vitro. For example, certain compounds demonstrated over 50% inhibition of SARS-CoV-2 replication .
- The interaction between triazoles and viral proteins has been elucidated through molecular docking studies, revealing strong binding affinities that suggest potential therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives.
| Compound | Substituent | IC50 (µM) | Activity Type |
|---|---|---|---|
| 1 | No substituent | >100 | Moderate Anticancer |
| 2 | OCH3 (meta) | 23.44 | Enhanced BuChE Inhibition |
| 3 | Cl (para) | 11.57 | Strong Anticancer |
| 4 | F (ortho) | <10 | Potent Antiviral |
The table illustrates how different substituents on the triazole ring can significantly influence its biological activity. Electron-donating groups generally enhance activity due to improved interactions with biological targets.
Q & A
Basic Research Questions
Q. How can the structural identity and purity of 3H-1,2,3-triazole-4-carboxylic acid hydrochloride be confirmed experimentally?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the triazole ring and carboxylic acid proton signals. For hydrochloride salts, observe downfield shifts due to protonation.
- X-ray Crystallography : Resolve single-crystal structures using programs like SHELXL for refinement . This method also validates bond lengths and angles, critical for distinguishing between tautomeric forms.
- Mass Spectrometry (MS) : Confirm molecular weight (149.54 g/mol) via ESI-MS or MALDI-TOF.
- Data Example :
| Technique | Expected Data |
|---|---|
| -NMR | δ 8.5–9.0 ppm (triazole H), δ 12–14 ppm (carboxylic acid H, broad) |
| X-ray | Crystallographic data confirming planar triazole ring and hydrogen bonding with HCl |
Q. What synthetic routes are most reliable for preparing this compound?
- Methodology :
- Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Post-functionalization with a carboxylic acid group via hydrolysis of esters or nitriles .
- Salt Formation : React the free triazole-carboxylic acid with HCl in anhydrous ethanol to precipitate the hydrochloride salt.
- Key Considerations :
- Optimize reaction temperature (60–80°C) and catalyst loading (CuSO/sodium ascorbate) to minimize byproducts.
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Methodology :
- Antiproliferative Assays : Test against NCI-60 cancer cell lines (e.g., lung cancer A549/ATCC, melanoma LOX IMVI) using the sulforhodamine B (SRB) assay. Measure growth inhibition percentages (GP%) at 10 µM .
- Data Interpretation :
| Cell Line | GP% (Example) | Notes |
|---|---|---|
| NCI-H522 | ~40% | Lung cancer |
| LOX IMVI | 44.78–62.25% | Melanoma |
Advanced Research Questions
Q. How can structural modifications enhance the compound's bioactivity against specific cancer targets?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce substituents at the triazole 5-position (e.g., methyl, benzyl) or replace the carboxylic acid with bioisosteres (e.g., amides). Compare inhibitory effects across cell lines .
- Rational Design : Use docking studies (AutoDock Vina) to predict interactions with kinase targets (e.g., EGFR, BRAF). Prioritize derivatives with improved binding affinity.
- Example :
- 5-Methyl Derivative : Shows enhanced activity in NCI-H522 (GP = 62.47%) due to increased lipophilicity and membrane permeability .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Validation : Re-test compounds at multiple concentrations (1–100 µM) to confirm potency trends.
- Cell Line Heterogeneity : Account for genetic variability (e.g., UO-31 kidney cancer vs. LOX IMVI melanoma) by profiling gene expression (RNA-seq) to identify resistance mechanisms .
- Assay Reproducibility : Use standardized protocols (e.g., NCI Developmental Therapeutics Program guidelines) to minimize inter-lab variability.
Q. What computational tools are recommended for modeling its interaction with biological targets?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate binding stability in aqueous environments.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions (e.g., hydrogen bonding with catalytic residues) at the triazole-carboxylic acid interface.
- Key Output : Free energy calculations (ΔG) to rank derivatives.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
